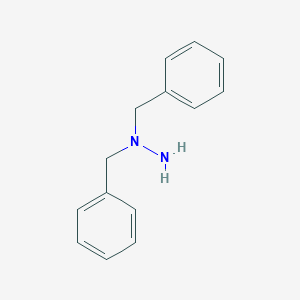

1,1-Dibenzylhydrazine

Descripción

Propiedades

IUPAC Name |

1,1-dibenzylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVXEAWVGZTLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206744 | |

| Record name | Hydrazine, 1,1-bis(phenylmethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-60-8 | |

| Record name | 1,1-Bis(phenylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5802-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibenzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005802608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,1-bis(phenylmethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dibenzylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIBENZYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZL9C6KPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Borohydride-Mediated Reductions

Attempts to replace LiAlH with sodium borohydride (NaBH) in the presence of aluminum chloride (AlCl) proved ineffective for nitrosamine reduction, resulting in >70% recovery of unreacted starting material. The inferior reducing power of NaBH under these conditions highlights the necessity of stronger hydride donors for this transformation.

Direct Alkylation with Benzyl Chlorides

Early efforts to alkylate hydrazine with benzyl chloride in alcoholic potassium hydroxide yielded predominantly this compound, albeit with contamination from polymeric byproducts. Yields rarely exceeded 30% due to competing quaternary ammonium salt formation.

Experimental Procedures and Optimization

Lithium Aluminum Hydride Reduction

Procedure :

-

Dissolve N-nitroso-N-benzylbenzylamine (7.4 g, 0.03 mol) in dry tetrahydrofuran (100 mL).

-

Add LiAlH (0.4 g, 0.01 mol) portionwise under nitrogen at 0°C.

-

Reflux for 4 hours, then quench with aqueous sodium sulfate.

-

Extract with benzene, dry over MgSO, and concentrate.

-

Precipitate the hydrazine hydrochloride by bubbling HCl gas through the solution.

Yield : 63.5% (hydrochloride salt); free base recovery: 58% after neutralization.

Appel Reaction-Based Alkylation

Procedure :

-

Add CBr (3.3 g, 10 mmol) and PPh (2.6 g, 10 mmol) to benzyl alcohol (2.2 g, 20 mmol) in CHCl (50 mL).

-

Stir for 2 hours at room temperature, then filter to remove triphenylphosphine oxide.

-

Add the crude dibenzyl bromide to hydrazine hydrate (5 mL, 100 mmol) in MeOH (30 mL) at 0°C.

-

Stir overnight, extract with ethyl acetate, and purify via silica gel chromatography (10% ethyl acetate/hexanes).

Challenges and Practical Considerations

Oxidation Sensitivity

This compound is prone to oxidation upon air exposure, forming azobenzene derivatives. Storage under nitrogen at –20°C in amber vials is recommended to prolong stability.

Purification Difficulties

The compound’s high polarity complicates crystallization, necessitating chromatographic purification. Hydrochloride salt formation improves crystallinity but requires careful pH control during neutralization to avoid decomposition.

| Method | Reagents | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| LiAlH Reduction | LiAlH, THF | 63.5 | 92% | High yield |

| Appel Alkylation | CBr, PPh, NH | 40 | 85% | Avoids nitrosamines |

| Direct Alkylation | BnCl, KOH, EtOH | 30 | 75% | Simplicity |

Table 2. Spectroscopic Data for this compound

Análisis De Reacciones Químicas

Types of Reactions: 1,1-Dibenzylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

Oxidation: Formation of azines or other nitrogen-containing compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydrazines.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,1-Dibenzylhydrazine serves as a versatile intermediate in the synthesis of various organic compounds. It is employed in the preparation of:

- Hydrazones and azo compounds: These derivatives are crucial in dye manufacturing and biological applications.

- Pharmaceutical intermediates: It acts as a building block for synthesizing biologically active compounds.

Anticancer Research

Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that derivatives of dibenzylhydrazine can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. For instance, a study demonstrated that certain hydrazine derivatives led to significant reductions in tumor growth in animal models .

Material Science

In material science, this compound is utilized as a stabilizing agent in the production of perovskite solar cells. Its incorporation into precursor inks has been shown to enhance the stability and efficiency of solar cells by preventing degradation processes during fabrication .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,1-Dibenzylhydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, participating in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it undergoes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

1,1-Diphenylhydrazine

Structure: 1,1-Diphenylhydrazine (C₁₂H₁₂N₂, 184.24 g/mol) substitutes phenyl (C₆H₅–) groups instead of benzyl groups on the hydrazine nitrogen. Properties: A yellow solid with higher hydrophobicity compared to unsubstituted hydrazine. Its phenyl groups confer rigidity, reducing conformational flexibility compared to benzyl-substituted analogs. Applications: Used as an intermediate in dye synthesis and polymerization inhibitors. Safety data indicate it is less volatile but may pose toxicity risks common to aromatic amines.

1,2-Dibenzylhydrazine

Structure : In this isomer, benzyl groups are attached to adjacent nitrogen atoms (N¹ and N²).

Synthesis : Prepared via palladium-catalyzed hydrogenation of 1,2-di(benzylidene)hydrazine, followed by condensation with malonyl chloride to form pyrazolidine-diones.

Applications : Serves as a precursor for cyclic β-dicarbonyl compounds, which are intermediates in drug development (e.g., CaV1.3 inhibitors).

Benzylidene Hydrazides

Structure : These compounds feature a benzylidene group (–CH=N–) conjugated with a hydrazide (–NH–NH–CO–). Examples include halogenated benzylidenebenzohydrazides (e.g., ).

Synthesis : Formed by condensing hydrazides with substituted benzaldehydes under acidic or basic conditions.

Applications : Exhibit biological activities such as antimicrobial and anticancer properties. For instance, 1H-benzo[d]imidazole derivatives show promise as ecdysone receptor agonists.

Dibenzoylhydrazine

Structure: Contains two benzoyl (C₆H₅CO–) groups attached to hydrazine. Synthesis: Derived from hydrazine and benzoyl chloride. notes its use in preparing dimethylhydrazine derivatives.

Dimethylhydrazine

Structure : Features two methyl groups on hydrazine (1,1- or 1,2-isomers). 1,1-Dimethylhydrazine (C₂H₈N₂, 60.10 g/mol) is a volatile liquid.

Applications : Used in rocket propellants but highly toxic. Contrasts with 1,1-dibenzylhydrazine’s likely lower volatility due to bulky benzyl groups.

Comparative Data Table

Research Findings and Trends

- Synthetic Utility : 1,2-Dibenzylhydrazine’s role in synthesizing pyrazolidine-diones highlights the importance of hydrazine derivatives in accessing heterocyclic scaffolds.

Actividad Biológica

1,1-Dibenzylhydrazine (CHN), a hydrazine derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

This compound is synthesized from benzaldehyde and hydrazine derivatives through condensation reactions. The compound's structure features two benzyl groups attached to a hydrazine core, which contributes to its reactivity and biological activity.

Key Synthesis Reactions:

- The reaction of 1,2-dibenzylhydrazine with various aldehydes can yield dibenzylhydrazones, showcasing its versatility in organic synthesis .

- The compound can undergo oxidation reactions, leading to the formation of diazenium salts, which are intermediates in various chemical processes .

Biological Activities

This compound exhibits various biological activities that are significant for pharmacological research:

Antioxidant Activity

Research indicates that hydrazine derivatives, including this compound, demonstrate notable antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress-related damage in cells.

Antitumor Activity

Studies have shown that this compound possesses cytotoxic effects against different cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies revealed that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis. The compound's mechanism involves the modulation of key apoptotic proteins, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes such as tyrosinase. Tyrosinase is critical in melanin production; thus, inhibitors can be valuable in treating hyperpigmentation disorders.

Research Findings:

- A series of derivatives related to this compound were synthesized and tested for anti-tyrosinase activity. Some showed IC values significantly lower than standard inhibitors, indicating enhanced potency .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound involve:

- Radical Scavenging: The ability to donate electrons helps neutralize free radicals.

- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins play a role in promoting programmed cell death in cancer cells.

- Enzyme Interaction: Binding affinity studies suggest that this compound interacts with active sites of target enzymes like tyrosinase.

Data Summary

Q & A

Basic: What are the standard laboratory synthesis methods for 1,1-dibenzylhydrazine?

This compound is synthesized via oxidation of hydrazine derivatives in aromatic solvents. For example, oxidation in benzene with manganese dioxide (MnO₂) or lead tetraacetate (Pb(OAc)₄) yields diphenylmethane (34% and 7%, respectively) and other byproducts like benzaldehyde derivatives . Alternative routes involve reacting the anion of this compound with tosyl azide, though this method produces lower yields of tetrazene derivatives (26%) .

Advanced: How do reaction conditions influence the oxidation mechanism of this compound?

The oxidation pathway depends on reagent concentration and reaction kinetics. High concentrations of hydrazine favor dimerization of the aminoimido intermediate to form tetrazene derivatives. In contrast, low concentrations or rapid radical stabilization lead to fragmentation, producing bibenzyl and nitrogen gas via an intramolecular mechanism (Scheme V in ). Oxidants like MnO₂ and Pb(OAc)₄ exhibit divergent efficiencies, with MnO₂ yielding higher tetrazene selectivity (48%) compared to Pb(OAc)₄ (20%) .

Basic: What spectroscopic techniques are used to characterize this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy at 400 MHz is critical for structural elucidation. For example, trans-N,N'-(2-phenylcyclopent-3-enyl)-dibenzylhydrazine dicarboxylate derivatives show distinct proton chemical shifts in the aromatic (δ 7.2–7.5 ppm) and aliphatic (δ 3.1–4.0 ppm) regions, confirming stereochemistry . X-ray crystallography can resolve bond angles (e.g., C–N–N–C dihedral angles of ~120°) and intermolecular interactions .

Advanced: How do anion intermediates of this compound participate in substitution reactions?

The anion of this compound reacts with electrophiles like tosyl azide to form tetrazene derivatives. However, competing pathways (e.g., radical formation) can reduce yields. Steric hindrance from benzyl groups limits nucleophilic attack, favoring dimerization or fragmentation . Kinetic studies suggest that solvent polarity and temperature modulate anion reactivity .

Basic: What are the primary applications of this compound in organic synthesis?

This compound serves as a precursor for tetrazene derivatives (used in coordination chemistry) and bibenzyl (a model for radical coupling studies). It also acts as a substrate for exploring oxidation-reduction equilibria in hydrazine chemistry .

Advanced: How can contradictory product yields in oxidation reactions be resolved experimentally?

Discrepancies in product distribution (e.g., tetrazene vs. bibenzyl) arise from competing radical and ionic pathways. Controlled experiments with isotopic labeling (e.g., ¹⁵N-tagged hydrazine) and electron paramagnetic resonance (EPR) spectroscopy can track radical intermediates . Adjusting reaction stoichiometry and using radical traps (e.g., TEMPO) suppress fragmentation, improving tetrazene yields .

Basic: What safety considerations are critical when handling this compound?

While specific toxicity data for this compound is limited, structural analogs like 1,2-diphenylhydrazine exhibit carcinogenic potential. Researchers should use glove boxes for air-sensitive reactions, monitor for nitrogen gas release, and adhere to OSHA/NIOSH guidelines for hydrazine derivatives .

Advanced: What computational methods predict the stability of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) and transition states. For example, the N–N bond BDE in this compound is ~45 kcal/mol, explaining its propensity for homolytic cleavage under oxidative conditions . Molecular dynamics simulations can further predict solvent effects on reaction pathways.

Basic: How is this compound utilized in asymmetric catalysis?

Chiral derivatives of this compound, such as trans-N,N'-(2-phenylcyclopent-3-enyl)-dicarboxylates, act as ligands in rhodium-catalyzed enantioselective carbonylations. These systems achieve >90% enantiomeric excess (ee) in desymmetrization reactions of meso-alkenes .

Advanced: What analytical challenges arise in quantifying this compound degradation products?

Chromatographic separation of bibenzyl, tetrazene, and nitrogen byproducts requires optimized HPLC/GC conditions (e.g., C18 columns with acetonitrile/water gradients). Mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) detects low-abundance intermediates (e.g., aminoimido radicals) at ppm levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.